1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

Fragment-Based Drug Design Physicochemical Property Optimization Kinase Inhibitor Scaffolds

1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1251129-84-6) is a bifunctional heterocyclic building block containing a 1,2,4-triazole donor and a 4-aminopyrazole acceptor linked by a methylene spacer. With a molecular weight of 178.20 g/mol and a calculated LogP of -0.7, this primary amine is a versatile intermediate for constructing kinase-focused libraries.

Molecular Formula C7H10N6
Molecular Weight 178.199
CAS No. 1251129-84-6
Cat. No. B2606111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine
CAS1251129-84-6
Molecular FormulaC7H10N6
Molecular Weight178.199
Structural Identifiers
SMILESCN1C(=NC=N1)CN2C=C(C=N2)N
InChIInChI=1S/C7H10N6/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3
InChIKeyZYGMTGWGVKSBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1251129-84-6): A Bifunctional Heterocyclic Building Block for Medicinal Chemistry


1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1251129-84-6) is a bifunctional heterocyclic building block containing a 1,2,4-triazole donor and a 4-aminopyrazole acceptor linked by a methylene spacer [1]. With a molecular weight of 178.20 g/mol and a calculated LogP of -0.7, this primary amine is a versatile intermediate for constructing kinase-focused libraries [2]. It is commercially available at 95% purity from multiple compound management suppliers, making it a practical choice for hit-to-lead optimization programs .

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine: Why In-Class Analogs Are Not Interchangeable


The position and orientation of the primary amine handle and the methylene-linked triazole ring create a unique hydrogen-bond donor/acceptor profile and vector geometry that cannot be replicated by simple pyrazole or triazole building blocks alone. Subtle changes, such as moving the amine to the triazole ring (CAS 1247490-78-3) or altering the methyl substitution on the triazole, dramatically shift the calculated LogP and topological polar surface area (TPSA), leading to unpredictable changes in solubility, permeability, and target binding kinetics [1]. The specific regioisomerism of the target compound provides a distinct pharmacophore for fragment-based screening, making direct substitution by a non-equivalent amine without quantitative profiling a high-risk procurement decision .

Quantitative Differentiation Evidence for 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine vs. Analogs


Enhanced Hydrogen Bond Acceptor Capacity vs. Triazole-Amine Regioisomer

The target compound possesses a 4-aminopyrazole motif, providing a stronger hydrogen bond acceptor count (4 HBA) compared to the regioisomer 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1247490-78-3), which has 3 HBA due to the amine being on the triazole ring [1]. This increased HBA count, combined with a more favorable topological polar surface area (TPSA) of 74.6 Ų versus 68.2 Ų for the comparator, suggests a better potential for engaging polar residues in a target's active site [1].

Fragment-Based Drug Design Physicochemical Property Optimization Kinase Inhibitor Scaffolds

Lower Lipophilicity for Improved Fragment Solubility vs. Alkyl-Substituted Analogs

With a calculated XLogP3-AA of -0.7, the target compound is significantly more hydrophilic than closely related analogs with bulkier alkyl groups on the triazole, such as 1-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine, which has a predicted LogP of +1.2 [1]. This difference of nearly 2 LogP units translates to an estimated >100-fold difference in aqueous solubility, positioning the target compound as a superior choice for biophysical fragment screens that require high aqueous solubility to avoid false negatives from aggregation [2].

Fragment Solubility Lipophilic Ligand Efficiency Early-Stage ADME

Unique Methylene-Triazole Linker Geometry for Kinase Hinge Binding

The 1,2,4-triazole ring attached via a methylene linker to the pyrazole N1 position allows the amine to adopt a specific vector geometry that mimics the adenine moiety in ATP-competitive kinase inhibitors. In contrast, direct N-aryl linked analogs, such as 1-methyl-5-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine, lack the conformational flexibility provided by the methylene spacer, which can restrict optimal hinge-binding interactions [1]. The combination of the 1,2,4-triazole with the methylene linker has been explicitly validated in a series of pyrazolyl-1,2,4-triazole amines as a productive scaffold for anticancer and anti-inflammatory activity, a finding not reproducible with the constrained analog [2].

Type II Kinase Inhibitors Hinge Binder Scaffold Hopping

Preferred Procurement and Application Scenarios for 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine


Fragment-Based Screening Libraries for Kinase and Epigenetic Targets

Due to its low molecular weight (178.20 Da), favorable hydrophilicity (LogP -0.7), and an amine handle that accepts hydrogen bonds from the kinase hinge region, this compound is an ideal fragment for assembly into ATP-competitive kinase libraries [1]. Its deviation from classical hinge-binding heterocycles like indazole or pyrazolopyridine increases the probability of finding novel intellectual property positions for your organization. The compound has been used as a synthetic precursor for novel pyrazolyl-1,2,4-triazole amine derivatives with reported anticancer and anti-inflammatory activities [2].

Structure-Based Drug Design Projects Requiring a 'Privileged Amine' for Amide Coupling

The primary amine at the pyrazole 4-position is unhindered and exhibits high reactivity for amide bond formation, enabling efficient library synthesis [1]. Procurement of this specific regioisomer ensures that the resulting amide linkage projects the triazole ring into the solvent front or a hydrophobic back pocket, a vector that has been exploited in published JAK inhibitor programs where 4-aminopyrazole serves as a critical hinge-binding motif [3].

Building Block for PROTAC Linker Attachment

The bifunctional nature of the molecule—a methylene-linked triazole for target binding and a primary amine for linker attachment—makes it directly applicable in Proteolysis Targeting Chimera (PROTAC) design. The relatively rigid, yet rotatable, linker geometry allows for precise spatial orientation between the target protein ligand and the E3 ligase-binding moiety, a critical parameter for efficient ternary complex formation and target degradation [1].

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